Ferrous sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

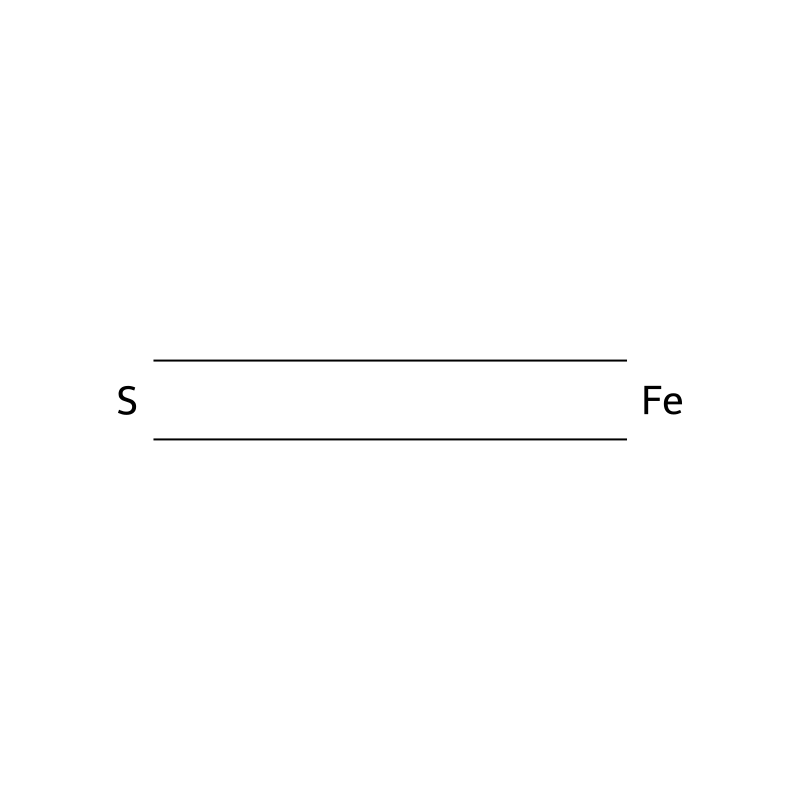

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biomedicine

Ferrous sulfide, particularly in the form of engineered nanomaterials, holds immense potential in biomedicine due to its:

- Biocompatibility: Iron and sulfur are naturally occurring elements in the human body, making FeS potentially biocompatible .

- Multi-functionality: FeS nanomaterials can exhibit various functionalities depending on their size, morphology, and composition, allowing them to be tailored for specific applications .

- Fenton reaction: FeS can participate in the Fenton reaction, generating reactive oxygen species (ROS) that can be used for various purposes, including antibacterial activity, tumor treatment, and bioimaging .

Current research explores utilizing FeS in:

- Antibacterial applications: FeS nanoparticles can be used to combat various bacterial strains due to their ability to generate ROS and disrupt bacterial membranes .

- Tumor treatment: FeS nanoparticles can be designed to target and destroy cancer cells through various mechanisms, including hyperthermia and drug delivery .

- Bioimaging: FeS nanoparticles can be used as contrast agents in magnetic resonance imaging (MRI) due to their magnetic properties, aiding in disease diagnosis .

- Biosensing: FeS nanomaterials can be engineered to detect various biomolecules like glucose or pathogens, offering potential for diagnostic applications .

Catalysis

FeS serves as a catalyst in various chemical reactions due to its:

- Semiconducting properties: FeS exhibits semiconducting behavior, allowing it to transfer and conduct electrons, crucial for catalytic activity .

- Abundance and low cost: FeS is readily available and inexpensive compared to other catalyst materials, making it a practical choice for various applications .

Research explores utilizing FeS in:

- Electrochemical hydrogen evolution: FeS can be used as a catalyst for splitting water molecules into hydrogen gas, a potential clean energy source .

- Environmental remediation: FeS can be used to degrade pollutants like organic dyes or heavy metals from water and wastewater .

Materials Science

FeS is being explored for its potential applications in materials science due to its:

- Unique electronic and optical properties: FeS exhibits different properties depending on its crystal structure, making it suitable for various electronic and optical applications .

- Magnetic properties: Certain forms of FeS exhibit magnetic properties, potentially leading to applications in magnetic recording media or spintronics .

Ferrous sulfide, with the chemical formula FeS, is an inorganic compound formed by the combination of iron and sulfur. It typically appears as a black solid and is known for its distinct properties, including its magnetic characteristics when in bulk form. Ferrous sulfide is a significant mineral found in various geological formations and is often associated with iron ore deposits.

- Formation Reaction: The primary reaction for synthesizing ferrous sulfide involves heating elemental iron and sulfur:This reaction is highly exothermic, producing significant heat and often resulting in the glowing of the mixture during synthesis .

- Reaction with Acids: Ferrous sulfide reacts with acids to produce hydrogen sulfide gas:The hydrogen sulfide produced has a characteristic rotten egg smell and is toxic1.

- Oxidation: In moist air, ferrous sulfide can oxidize to form iron oxides and sulfur:

Ferrous sulfide has limited direct biological activity but plays a role in various biochemical processes. It can influence microbial activity in anaerobic environments, where certain bacteria utilize ferrous sulfide as an energy source. Additionally, the presence of ferrous sulfide can affect the bioavailability of heavy metals in sedimentary environments, impacting aquatic ecosystems .

Ferrous sulfide can be synthesized through several methods:

- Direct Combination: The most common method involves directly combining iron powder with sulfur powder under heat, as described earlier.

- Hydrothermal Synthesis: This method involves dissolving iron salts in water and adding sulfur at elevated temperatures and pressures to facilitate the formation of ferrous sulfide crystals.

- Precipitation: Ferrous sulfide can also be produced by precipitating it from solutions containing ferrous ions and sulfide ions, typically using sodium sulfide or hydrogen sulfide gas.

Ferrous sulfide has various applications across different fields:

- Industrial Uses: It is used in the production of hydrogen sulfide, which is essential for various chemical syntheses.

- Geological Studies: Ferrous sulfide serves as an important indicator mineral in geology, helping to understand ore deposits.

- Wastewater Treatment: It is employed in wastewater treatment processes to remove heavy metals through precipitation.

- Agriculture: Ferrous sulfide can be used as a soil amendment to improve iron availability for plants.

Research on the interactions of ferrous sulfide primarily focuses on its environmental impact and reactivity:

- Reactivity with Heavy Metals: Studies indicate that ferrous sulfide can bind with heavy metals, reducing their bioavailability and toxicity in sediments.

- Microbial Interactions: Investigations into how microorganisms interact with ferrous sulfide reveal its role in biogeochemical cycles, particularly in anaerobic environments where sulfate-reducing bacteria thrive.

- Corrosion Studies: Ferrous sulfide's interactions with various materials are studied to understand corrosion processes in industrial settings.

Ferrous sulfide shares similarities with several other compounds, particularly those containing iron and sulfur:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Iron(II) Sulfate | FeSO₄ | Soluble in water; used in agriculture as a fertilizer. |

| Pyrrhotite | Fe₁₋ₓS | Magnetic; variable composition; occurs naturally. |

| Iron(III) Sulfide | Fe₂S₃ | Less stable; formed under specific conditions; often found in ores. |

Uniqueness of Ferrous Sulfide

Ferrous sulfide is unique due to its specific stoichiometry (1:1 ratio of iron to sulfur) and its role as a precursor for hydrogen sulfide production. Unlike other iron-sulfur compounds, it exhibits distinct magnetic properties when aggregated, making it significant for both industrial applications and geological studies .

The study of ferrous sulfide dates to early mineralogical investigations of pyrrhotite (Fe$${1-x}$$S) and troilite (FeS), which were identified in volcanic and hydrothermal deposits. By the 19th century, FeS gained industrial relevance as a hydrogen sulfide (H$$2$$S) source in Kipp’s apparatus. The 20th century marked a paradigm shift with Berner’s seminal work on sedimentary iron sulfides, linking microbial sulfate reduction to pyrite (FeS$$_2$$) formation. Early syntheses involved direct elemental reactions (Fe + S → FeS), though impurities necessitated refined methods like aqueous precipitation (Fe$$^{2+}$$ + S$$^{2-}$$ → FeS).

Recent breakthroughs include the discovery of metastable precursors like FeS nano, a nanocrystalline phase with tetrahedral Fe coordination and polysulfide intermediates. This phase, identified through controlled titration and diffusion experiments, challenges the long-held assumption that mackinawite (FeS$$_{1-x}$$) is the primary FeS precursor.

Significance in Geochemical and Environmental Sciences

Ferrous sulfide governs redox processes in anoxic environments, acting as a buffer in sulfur and iron cycles. In marine sediments, FeS forms at the redox interface where dissolved Fe$$^{2+}$$ meets biogenic H$$_2$$S, often mediated by sulfate-reducing bacteria like Desulfovibrio. This reaction sequesters heavy metals (e.g., Cu, Hg) via adsorption or coprecipitation, mitigating toxicity in aquatic systems.

Table 1: Key Properties of Ferrous Sulfide

| Property | Value | Source |

|---|---|---|

| Crystal Structure | Nickel arsenide (NiAs type) | |

| Density | 4.84 g/cm³ | |

| Melting Point | 1195°C | |

| Solubility in Water | 0.0062 g/L | |

| Solubility Product (Ksp) | $$10^{-17.2}$$ |

In terrestrial hot springs, FeS catalyzes prebiotic carbon fixation, converting CO$$_2$$ to methanol under simulated early Earth conditions. This finding supports hypotheses that FeS-rich hydrothermal systems fueled primordial metabolisms.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on FeS’s role in green technologies and pollution remediation. Nanoscale FeS exhibits enhanced reactivity due to high surface area (20–50 m²/g), effectively removing Cr(VI), As(III), and chlorinated organics. However, long-term stability in oxic environments remains a challenge, as FeS oxidizes to ferric oxides and elemental sulfur.

A critical knowledge gap lies in the mechanistic interplay between FeS and microbial consortia. While Acidithiobacillus ferrooxidans accelerates FeS dissolution, syntrophic relationships with methanogens (e.g., Methanocaldococcus jannaschii) enable H$$2$$-dependent CO$$2$$ reduction. Further research is needed to optimize these interactions for bioremediation.

Theoretical Frameworks in Iron Sulfide Research

The Stepwise Nucleation Theory posits that FeS formation proceeds through aqueous clusters (FeS$$_{aq}$$) → FeS nano → mackinawite → pyrite. Density functional theory (DFT) simulations reveal that FeS nano’s tetrahedral Fe sites and polysulfide interlayers lower activation energies for redox reactions.

The Electron Transfer Model explains FeS’s catalytic behavior: surface-bound Fe$$^{2+}$$ donates electrons to pollutants, while S$$^{2-}$$ acts as a nucleophile. For instance, Cr(VI) reduction follows:

$$

3\text{FeS} + \text{CrO}4^{2-} + 8\text{H}^+ → 3\text{Fe}^{3+} + \text{Cr}^{3+} + 3\text{S}^0 + 4\text{H}2\text{O}$$.

Sedimentary Iron Sulfide Formation Processes

In sedimentary environments, ferrous sulfide precipitates via sulfate reduction and iron mobilization. Sulfate-reducing bacteria metabolize organic matter, producing hydrogen sulfide (H$$2$$S), which reacts with dissolved ferrous iron (Fe$$^{2+}$$) to form amorphous FeS or mackinawite (Fe$${1+x}$$S) [1] [5]. This process dominates in anoxic marine and freshwater sediments, where low oxygen concentrations favor Fe$$^{2+}$$ stability. For example, in salt marsh sediments, bioturbation enhances oxygen penetration, creating redox gradients that regulate FeS precipitation rates [3].

Table 1: Key Sedimentary FeS Formation Reactions

| Reaction Type | Chemical Equation | Environment |

|---|---|---|

| Sulfate Reduction | SO$$4^{2-}$$ + 2CH$$2$$O → H$$2$$S + 2HCO$$3^-$$ | Anoxic sediments |

| FeS Precipitation | Fe$$^{2+}$$ + H$$_2$$S → FeS + 2H$$^+$$ | Sulfidic porewater |

Biogeochemical Cycling Mechanisms

Ferrous sulfide interfaces with global carbon, sulfur, and phosphorus cycles. In oxygenated waters, Fe$$^{2+}$$ oxidizes to Fe$$^{3+}$$, forming iron hydroxides that sequester phosphate (PO$$_4^{3-}$$). Under anoxia, Fe$$^{3+}$$ reduction releases phosphate, while FeS precipitation removes sulfide, mitigating toxicity to anaerobic microbes [2] [3]. This dual role positions FeS as a mediator of nutrient availability in aquatic ecosystems.

Reaction Pathways in Anoxic Environments

In anoxic basins like the Black Sea, FeS forms via direct sulfidation of iron (oxyhydr)oxides or through microbial dissimilatory iron reduction (DIR). DIR generates Fe$$^{2+}$$, which reacts with H$$_2$$S from sulfate reduction, producing FeS nanoparticles [4] [6]. Isotopic studies (δ$$^{56}$$Fe, δ$$^{34}$$S) reveal that early diagenetic FeS exhibits lighter isotopes, reflecting kinetic fractionation during rapid precipitation [4].

Progressive Transformation Sequences

Amorphous FeS and mackinawite are metastable, transforming into greigite (Fe$$3$$S$$4$$) and pyrite (FeS$$_2$$) via sulfidation or oxidation. The sequence follows:

- Amorphous FeS → Mackinawite (tetragonal Fe$$_{1+x}$$S)

- Mackinawite → Greigite (Fe$$3$$S$$4$$)

- Greigite → Pyrite (FeS$$_2$$)

This progression depends on sulfide availability, pH, and microbial activity [1] [5]. In sulfate-methane transition zones, elevated H$$_2$$S concentrations drive pyritization, replacing FeS with framboidal pyrite [4].

Role of Microbial Activity in FeS Formation

Microorganisms catalyze FeS formation through two pathways:

- Iron-Oxidizing Bacteria: Acidithiobacillus ferrooxidans oxidizes Fe$$^{2+}$$ to Fe$$^{3+}$$, creating Fe(III) oxides that react with H$$_2$$S [2].

- Sulfate-Reducing Bacteria: Desulfovibrio spp. produce H$$_2$$S, enabling FeS nucleation [3].

Extracellular electron transfer (EET) by Geobacter and Shewanella spp. further modulates Fe$$^{3+}$$ reduction, sustaining Fe$$^{2+}$$ pools for sulfidation [2].

Redox Interface Dynamics in Sulfide Production

Redox clines, such as sediment-water interfaces, host oscillating Fe$$^{2+}$$/Fe$$^{3+}$$ and S$$^-$$/SO$$4^{2-}$$ ratios. Here, FeS forms at the intersection of upward-diffusing H$$2$$S and downward-diffusing Fe$$^{2+}$$. In bioturbated sediments, bioirrigation introduces oxygen, oxidizing FeS to iron oxides and releasing sulfate, which re-enters the sulfur cycle [3] [6].

Table 2: Redox Reactions at Sediment Interfaces

| Process | Reaction | Impact on FeS Stability |

|---|---|---|

| Oxic Bioirrigation | 4FeS + 3O$$2$$ → 2Fe$$2$$O$$_3$$ + 4S | FeS dissolution |

| Anoxic Sulfidization | FeOOH + H$$2$$S → FeS + 2H$$2$$O | FeS precipitation |

Mackinawite represents the most common iron monosulfide mineral formed under low-temperature anoxic conditions. This tetragonal iron sulfide crystallizes in the P4/nmm space group with unit cell parameters a = 3.6735(4) Å and c = 5.0328(7) Å [1] [2] [3]. The crystal structure features a distinctive layered arrangement where iron atoms occupy tetrahedral coordination sites surrounded by four sulfur atoms in an almost perfect tetrahedral geometry [1] [2]. These FeS₄ tetrahedra share edges to form continuous layers parallel to the (001) plane, with each iron atom maintaining square planar coordination with four neighboring iron atoms at a distance of 2.5976(3) Å [1] [2].

The structural architecture of mackinawite exhibits strong metallic bonding within the layers due to the short Fe-Fe distances, conferring electrical conductivity properties [1] [4]. The interlayer spacing is maintained by weak van der Waals forces, creating a two-dimensional structural framework that facilitates intercalation chemistry [1] [5]. Surface chemistry investigations reveal that mackinawite surfaces comprise both ferrous and ferric iron species, with monosulfide dominating the surface composition alongside lesser amounts of polysulfides and elemental sulfur [6].

Mackinawite demonstrates remarkable stability under specific environmental conditions. The mineral remains stable at temperatures below 187°C, beyond which it rapidly transforms to troilite [7]. Under controlled experimental conditions, mackinawite has been shown to persist for extended periods, with stability maintained for up to 16 weeks at temperatures reaching 100°C across a broad pH range of 3-12 [8]. The formation of mackinawite occurs through multiple synthesis pathways including reaction of sulfide solutions with metallic iron, reaction of sulfide solutions with ferrous iron solutions, and via sulfate-reducing bacterial activity [1] [5].

Thermodynamic considerations indicate that mackinawite is metastable with respect to more stable phases such as pyrite and pyrrhotite [9]. The transformation kinetics from amorphous iron sulfide to crystalline mackinawite require extended periods, with complete crystallization taking up to two years in anoxic solutions at 25°C [1]. The nanocrystalline nature of freshly precipitated mackinawite contributes to its high surface area, with measurements indicating specific surface areas ranging from 276-345 m²/g depending on crystallite size and interlayer accessibility [1].

Transformation Mechanisms to Pyrite (FeS₂)

The transformation of mackinawite to pyrite represents a fundamental geochemical process occurring through multiple mechanistic pathways. The polysulfide pathway constitutes the primary route for pyrite formation, involving the reaction of mackinawite with zerovalent sulfur species according to the reaction FeS + S⁰ → FeS₂ [10] [11]. This pathway requires the presence of polysulfide species or elemental sulfur as oxidizing agents, with the reaction proceeding through intermediate iron sulfide phases [10] [12].

Recent experimental investigations have demonstrated that pyrite formation can be mediated through microbially catalyzed processes at ambient temperatures [10]. These studies reveal that the transformation involves syntrophic coupling between sulfate-reducing bacteria and methanogenic archaea, with the overall reaction producing both pyrite and methane according to the stoichiometry 4FeS + 3H₂S + CO₂ → 4FeS₂ + CH₄ + 2H₂O [10]. The biological mediation significantly enhances reaction rates compared to purely abiotic processes, with complete transformation occurring within 3-8 months under optimal conditions [10].

Temperature-dependent studies indicate that pyrite formation follows distinct kinetic regimes. At temperatures below 125°C, the transformation exhibits characteristics of a diffusion-controlled process with activation energies ranging from 150-250 kJ/mol [13]. The reaction mechanism involves dissolution of mackinawite followed by precipitation of pyrite, with the rate-controlling step being the nucleation and growth of pyrite crystals [13]. Higher temperatures promote more rapid transformation through solid-state mechanisms, although the specific pathways depend on the availability of sulfur species and the presence of catalytic surfaces [9].

The H₂S pathway provides an alternative mechanism for pyrite formation, particularly relevant under hydrothermal conditions [10]. This pathway involves the direct reaction of mackinawite with hydrogen sulfide according to FeS + H₂S → FeS₂ + H₂ [10]. The reaction is thermodynamically favorable under conditions of high sulfur activity and low hydrogen partial pressure, conditions commonly encountered in sulfate-reducing environments [10]. Experimental evidence suggests that this pathway becomes increasingly important at elevated temperatures and pressures characteristic of hydrothermal systems [7].

Greigite (Fe₃S₄) Formation and Characteristics

Greigite represents a critical intermediate phase in the iron sulfide transformation sequence, exhibiting unique structural and magnetic properties that distinguish it from other iron sulfide minerals. The mineral crystallizes in the cubic spinel structure with space group Fd3m and unit cell parameter a = 9.876 Å [14] [15]. The structure features an inverse spinel arrangement where tetrahedral sites are occupied by ferric iron (Fe³⁺) and octahedral sites contain both ferrous (Fe²⁺) and ferric iron in a 1:1 ratio [14] [16].

The formation of greigite occurs through solid-state transformation of mackinawite via a topotactic mechanism that preserves the cubic close-packed sulfur framework [17] [12]. This transformation requires partial oxidation of iron, with approximately two-thirds of the ferrous iron in mackinawite being oxidized to ferric iron during greigite formation [17]. The process involves migration of iron atoms from tetrahedral sites in mackinawite to octahedral sites in greigite, accompanied by the creation of ordered vacancy arrangements [17] [12].

Temperature-dependent studies reveal that greigite formation occurs optimally between 100-200°C, with the transformation exhibiting zero-order kinetics characteristic of solid-state diffusion processes [12]. The activation parameters determined from Eyring equation analysis indicate substantial entropy changes associated with the transformation, consistent with the ordered rearrangement of iron atoms within the sulfur framework [12]. Hydrothermal synthesis experiments demonstrate that pure greigite can be produced from nanocrystalline mackinawite through controlled heating at 140°C for 12 hours [18].

The magnetic properties of greigite are particularly noteworthy, exhibiting ferrimagnetic behavior with antiferromagnetic coupling between tetrahedral and octahedral iron sites [14] [19]. The mineral displays a Curie temperature of 610 K, maintaining magnetic properties across a wide temperature range [20]. Electronic structure calculations reveal that greigite exhibits half-metallic behavior at ambient conditions, with potential applications in spintronics due to its high magnetic ordering temperature [14] [15].

Thermodynamic investigations have established that greigite is thermodynamically stable rather than metastable as previously assumed [20]. Calorimetric measurements indicate that greigite possesses relatively low surface energy comparable to oxide spinels, contributing to its stability at the nanoscale [20]. The formation and preservation of greigite in sedimentary environments depends on the availability of reactive iron, organic matter, and sulfate-reducing conditions [21] [22].

Pyrrhotite (Fe₁₋ₓS) Compositional Variations

Pyrrhotite represents a compositionally complex group of iron-deficient sulfides with the general formula Fe₁₋ₓS, where x ranges from 0 to 0.125 [23] [24]. This compositional variation arises from different concentrations of iron vacancies within the crystal structure, leading to multiple superstructures and polymorphic forms [23] [25]. The most common compositions include Fe₇S₈ (x = 0.125), Fe₉S₁₀ (x = 0.1), and Fe₁₁S₁₂ (x = 0.083), each corresponding to distinct superstructure arrangements [23] [24].

The crystallographic framework of pyrrhotite is based on the hexagonal close-packed NiAs structure, where sulfur atoms form the hexagonal close-packed array and iron atoms occupy octahedral sites [23] [26]. The presence of iron vacancies creates ordered superstructures designated by the periodicity along the c-axis, such as 4C, 5C, and 6C variants [23] [25]. These superstructures can exhibit either monoclinic or hexagonal symmetry depending on temperature and composition, with monoclinic forms stable below 254°C and hexagonal forms stable at higher temperatures [25].

The magnetic properties of pyrrhotite vary systematically with composition and superstructure type. Stoichiometric FeS (troilite) exhibits antiferromagnetic behavior and is non-magnetic, while iron-deficient compositions display ferrimagnetic properties with varying magnetic susceptibilities [23] [24]. The 4C superstructure (Fe₇S₈) exhibits strong ferrimagnetic behavior due to uncompensated magnetic moments arising from the ordered arrangement of iron vacancies [23]. The magnetic transition temperatures and saturation magnetizations correlate directly with the degree of iron deficiency and the specific superstructure arrangement [23].

Synthesis studies demonstrate that pyrrhotite formation occurs through multiple pathways including direct reaction of iron and sulfur, thermal decomposition of iron sulfide precursors, and transformation from other iron sulfide phases [23] [27]. Temperature-controlled synthesis reveals that specific superstructures can be selectively produced by adjusting reaction conditions, with Fe₇S₈ (3C superstructure) forming at 360°C and Fe₉S₁₀ (5C superstructure) forming at higher temperatures [23]. The formation mechanism involves nucleation of iron sulfide followed by ordering of iron vacancies to create the characteristic superstructure patterns [23].

Framboid Formation Mechanisms

Framboids represent distinctive morphological features of iron sulfide minerals, particularly pyrite, characterized by spherical aggregates of densely packed microcrystals [28] [29]. These structures typically range from 5-20 μm in diameter and consist of uniformly sized euhedral microcrystals approximately 0.5 μm in diameter arranged in cubic close-packed or disordered configurations [28] [30]. The formation mechanism involves a complex sequence of nucleation, growth, and aggregation processes that occur under specific geochemical conditions [29] [31].

The nucleation and growth of framboids follows the LaMer model, characterized by three distinct phases: a lag phase before significant nucleation, burst nucleation where nucleation rates increase exponentially, and a growth phase limited by nutrient diffusion [29]. The critical supersaturation required for pyrite nucleation exceeds 10¹¹, leading to catastrophic nucleation events that produce thousands of microcrystals simultaneously [29]. This burst nucleation mechanism explains the remarkable uniformity in microcrystal size and morphology observed within individual framboids [29].

The formation process initiates with the nucleation of iron monosulfide microcrystals, typically mackinawite, followed by their transformation to greigite through partial oxidation [31]. The greigite microcrystals then aggregate through magnetic attraction, facilitated by their ferrimagnetic properties [31]. DLVO theory calculations demonstrate that magnetically saturated greigite particles larger than 0.1 μm will rapidly aggregate in both marine and freshwater environments [31]. The final stage involves replacement of greigite by pyrite while preserving the original framboidal morphology [31].

Temporal constraints on framboid formation have been established through kinetic modeling based on diffusion-limited growth processes [29]. The calculations indicate that average sedimentary framboids with diameters of approximately 6 μm form within 5 days, while smaller syngenetic framboids (5 μm diameter) form within 3 days [29]. Larger framboids up to 80 μm in diameter require extended formation times of 2-3 years, explaining their relative rarity in natural environments [29]. The rapid formation timescales are consistent with the common observation of framboids preserving cellular structures before deformation occurs during burial [29].

Color/Form

Dark-brown or black metallic pieces, sticks, or granules

Boiling Point

Density

Melting Point

Other CAS

1317-37-9

Wikipedia

Drug Warnings

...The case of a 16-yr-old boy with ectodermal dysplasia who underwent renal transplantation for vesicoureteral reflux and later developed epigastric pain /is reported/. Endoscopic and pathologic findings in the duodenal mucosa were typical of pseudomelanosis duodeni.

...The case of a 56-yr-old female patient with a past history of diabetes mellitus and hypertension /is reported/. She was admitted because of nausea, vomiting, and diarrhea and underwent esophagogastroduodenoscopy because of stool occult blood test results of 3+ /SRP: extremely positive/. Endoscopy revealed diffusely scattered black spots in the bulb and second portion of the duodenum. Histological examination showed numerous pigment-laden macrophages in the lamina propria of mucosal villi. The diagnosis requires further confirmation by electron microscopy and electron-probe energy dispersive X-ray microanalysis. No special therapy is indicated for this rare lesion.

Methods of Manufacturing

General Manufacturing Information

The removal of SO2, NOx, CO, and unburned hydrocarbons from the exhaust gases of internal combustion engines involves contacting these gases with ferrous sulfide.

Free and complex cyanides are removed from wastewater and other wastes by treatment with insoluble iron sulfides, including ferrous sulfide, at pH approximately 7.0-8.5.

Lead is removed from wastewater by passing the effluents through a column containing ferrous sulfide. The wastewater is adjusted to pH 3.0-3.5 and the lead precipitates as lead sulfide.

For more General Manufacturing Information (Complete) data for FERROUS SULFIDE (7 total), please visit the HSDB record page.